Molecular Weight Advantage: Lower MW than Trifluoromethoxy and Nitro-Trifluoromethyl Analogs
With a molecular weight of 248.257 g/mol, 4-(3-fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is 17–25% lighter than two common morpholine-3-carbonitrile analogs—4-[3-(trifluoromethoxy)benzoyl]morpholine-3-carbonitrile (MW 300.237) and 4-[3-nitro-5-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile (MW 329.235)—placing it closer to the lead-like space (MW ≤ 300) preferred for fragment elaboration and oral bioavailability optimization .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 248.257 g/mol |
| Comparator Or Baseline | 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile: 300.237 g/mol; 4-[3-Nitro-5-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile: 329.235 g/mol; 4-(2-Fluoro-6-hydroxybenzoyl)morpholine-3-carbonitrile: 250.23 g/mol |
| Quantified Difference | Target is 52.0 g/mol (17.3%) lighter than the trifluoromethoxy analog, 81.0 g/mol (24.6%) lighter than the nitro-trifluoromethyl analog, and 2.0 g/mol (0.8%) lighter than the 2-fluoro-6-hydroxy analog. |
| Conditions | Calculated from molecular formula; values confirmed on vendor Certificates of Analysis. |
Why This Matters
Lower molecular weight within a congeneric series generally correlates with higher ligand efficiency and improved probability of achieving oral bioavailability, making this compound a more attractive starting point for lead optimization programs.
